molecular formula C22H23FN2O B5607703 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

Cat. No. B5607703
M. Wt: 350.4 g/mol
InChI Key: DZWJEZXHMKQDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole, also known as FL-41, is a chemical compound that has gained interest in the scientific community due to its potential use as a tool for studying neurological disorders.

Mechanism of Action

2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole works by blocking the activity of certain receptors in the brain that are involved in pain perception and other neurological processes. Specifically, this compound has been shown to block the activity of the 5-HT2A receptor, which is involved in the regulation of pain perception, mood, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the activity of certain neurons in the brain that are associated with migraines and other neurological disorders. Additionally, this compound has been shown to block the activity of certain receptors in the brain that are involved in pain perception and other neurological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole in lab experiments is that it is a relatively stable and easy-to-use compound. Additionally, this compound has been shown to have a number of potential applications in the study of neurological disorders. However, one limitation of using this compound in lab experiments is that it is still a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are a number of potential future directions for research on 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole. For example, future studies could investigate the potential use of this compound as a tool for studying other neurological disorders, such as depression and anxiety. Additionally, future studies could investigate the potential use of this compound in the development of new treatments for neurological disorders. Finally, future studies could investigate the potential use of this compound in the development of new diagnostic tools for neurological disorders.

Synthesis Methods

2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 3-(2-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one with 3,5,7-trimethyl-1H-indole-2-carboxylic acid. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole has been used in various scientific studies to investigate its potential as a tool for studying neurological disorders. One such study found that this compound can reduce the activity of certain neurons in the brain that are associated with migraines and other neurological disorders. Another study found that this compound can block the activity of certain receptors in the brain that are involved in pain perception.

properties

IUPAC Name

[3-(2-fluorophenyl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O/c1-13-10-14(2)20-18(11-13)15(3)21(24-20)22(26)25-9-8-16(12-25)17-6-4-5-7-19(17)23/h4-7,10-11,16,24H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJEZXHMKQDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(C3)C4=CC=CC=C4F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.